Sildenafil mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

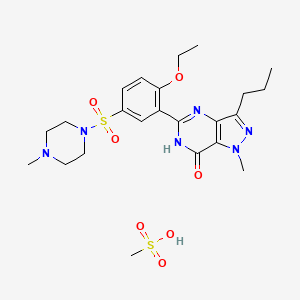

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNUXJEVSROFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Serendipitous Discovery and Chemical Evolution of Sildenafil: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, first introduced to the market as Viagra®, represents a landmark in pharmaceutical history, not only for its profound therapeutic impact on erectile dysfunction (ED) but also for its serendipitous discovery.[1][2] Developed by a team of pharmaceutical chemists at Pfizer's research facility in Kent, England, the compound, initially designated UK-92,480, was originally investigated as a treatment for hypertension and angina pectoris.[2][3][4] During early clinical trials, however, researchers observed an unexpected side effect: the induction of marked penile erections.[3] This pivotal observation led to a strategic shift in its development, repositioning sildenafil from a cardiovascular drug to the first-in-class oral therapy for erectile dysfunction.[4] It was patented in 1994 and received FDA approval in 1998, revolutionizing the treatment of ED.[2][3]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis history of sildenafil. It details the core signaling pathways, presents key quantitative data from clinical and preclinical studies, and outlines the experimental protocols for its chemical synthesis.

A note on nomenclature: While the user request specified "sildenafil mesylate," the vast majority of scientific literature, patents, and the commercialized product itself pertain to sildenafil citrate . Sildenafil, as an amine, is formulated as a salt to improve its stability and solubility.[5] The citrate salt is the established and approved form.[6][7] This guide will focus on the discovery and synthesis of sildenafil, with specific data referring to the citrate salt where applicable.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][8] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3][9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[10] The subsequent increase in cGMP levels leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood inflow and resulting in an erection.[3]

The PDE5 enzyme terminates this signaling cascade by hydrolyzing cGMP to inactive GMP.[8] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[3] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal initiated by sexual stimulation.[3][9] It is crucial to note that sildenafil is not an aphrodisiac and requires the initial release of NO from sexual stimulation to be effective.[3][8]

Quantitative Data

Physicochemical and Pharmacokinetic Properties

The properties of sildenafil citrate are critical to its function as an oral therapeutic agent. Its bioavailability is approximately 41%, with hepatic metabolism being the primary route of clearance.[3]

| Property | Value | Reference(s) |

| Bioavailability | ~41% | [3] |

| Protein Binding | ~96% | [3] |

| Metabolism | Hepatic: CYP3A4 (major), CYP2C9 (minor) | [3] |

| Primary Metabolite | N-desmethylsildenafil (UK-103,320) | [9] |

| Metabolite Potency | ~50% of sildenafil for PDE5 | [9] |

| Elimination Half-life | 3–4 hours | [3] |

| Time to Max. Conc. (Tmax) | ~60 minutes (delayed by high-fat meal) | [11] |

| Excretion | Feces (~80%), Urine (~13%) | [3] |

Enzyme Selectivity Profile

Sildenafil's efficacy and side-effect profile are largely determined by its selectivity for PDE5 over other phosphodiesterase isoenzymes. It is highly potent against PDE5, with significantly less activity against other PDEs found throughout the body. Its weak inhibition of PDE6, found in the retina, is responsible for the transient visual disturbances reported by some users.[3]

| Enzyme | IC₅₀ (nM) | Primary Location(s) |

| PDE5 | 3.4 - 3.7 | Corpus Cavernosum, Pulmonary Vasculature, Platelets |

| PDE1 | 260 | Brain, Heart, Smooth Muscle |

| PDE3 | 65,000 | Heart, Platelets, Smooth Muscle |

| PDE6 | ~37 | Retina (Photoreceptors) |

| PDE11 | ~18 | Skeletal Muscle, Prostate, Testis |

| Data compiled from multiple sources.[10][12][13] |

Clinical Efficacy and Adverse Events

Clinical trials have consistently demonstrated the efficacy of sildenafil in treating erectile dysfunction of various etiologies. A meta-analysis of ten randomized controlled trials showed a significant improvement in erectile function compared to placebo.[14]

| Efficacy Outcome | Sildenafil (Dose Optimized) | Placebo | Number Needed to Treat (NNT) | Reference |

| ≥60% of Intercourse Attempts Successful | 49% | 11% | 2.7 | [14][15] |

| Global Improvement in Erections | 79% | 21% | 1.7 | [14] |

The most common adverse events are generally mild to moderate and transient, consistent with the vasodilatory effects of PDE5 inhibition.[16]

| Adverse Event | Sildenafil (50-100 mg) Frequency | Placebo Frequency | Reference |

| Headache | 16% - 28% | 4% - 7% | [16] |

| Flushing | 10% - 19% | 1% - 2% | [16] |

| Dyspepsia (Indigestion) | 7% - 17% | 2% - 3% | [16] |

| Nasal Congestion | 4% - 9% | 2% | [16] |

| Abnormal Vision | 3% - 11% | <1% | [16] |

| Frequency ranges compiled from multiple clinical trial databases.[16][17] |

History and Evolution of Sildenafil Synthesis

The synthetic route to sildenafil has undergone significant evolution from the initial medicinal chemistry approach to a more efficient and scalable commercial process. The primary goals of the process development were to improve yield, reduce the use of hazardous materials, and create a more convergent synthesis.[8][9][18]

Medicinal Chemistry vs. Commercial Synthesis Routes

The initial "medicinal chemistry" route was linear and involved a late-stage chlorosulfonation, which is challenging to scale up and results in yield losses of a high-value intermediate.[18] The optimized "commercial" route reordered the steps to perform the chlorosulfonation on a simpler, earlier-stage molecule and employed a more convergent strategy, improving overall efficiency and safety.[8][9]

Experimental Protocols: Commercial Synthesis Route

The following protocols are adapted from the process chemistry developed by Pfizer for the large-scale manufacture of sildenafil.[1][8]

Preparation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid

-

Reactants: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq), concentrated sulfuric acid, fuming nitric acid (90%).

-

Procedure:

-

Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.59 kg, 9.45 mol) in concentrated sulfuric acid (6.36 L).

-

Heat the solution to 50 °C.

-

Prepare a nitrating mixture of fuming nitric acid (0.55 L) and concentrated sulfuric acid (1.35 L).

-

Add the nitrating mixture to the pyrazole solution over a period of at least 2 hours, maintaining the reaction temperature between 50-55 °C.

-

Upon completion of the addition, stir the reaction for 8 hours at 50 °C.

-

Cool the mixture to room temperature and then carefully quench by adding it to cold water (34 L) over 1 hour, keeping the quench temperature below 25 °C.

-

The precipitated product is collected by filtration, washed with water, and dried.[1][8]

-

Preparation of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Reactants: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, thionyl chloride, toluene, dimethylformamide (catalyst), concentrated ammonia solution.

-

Procedure (Amidation):

-

Slurry the nitro-acid from the previous step (1.0 kg, 4.69 mol) in toluene (5 L) and add a catalytic amount of dimethylformamide (37 mL).

-

Heat the mixture to 50 °C and add thionyl chloride (0.544 L, 7.5 mol) over 10 minutes.

-

Stir and heat the reaction at 55-60 °C for 6 hours.

-

Cool the mixture to 20 °C and add cold (5 °C) concentrated ammonia solution (6 L) over approximately 100 minutes to form the carboxamide.

-

-

Procedure (Hydrogenation/Reduction):

-

The resulting nitro-amide is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) at elevated temperature and pressure (50 °C, 50 psi) until hydrogen uptake ceases.

-

The catalyst is filtered off to yield a solution of the aminopyrazole carboxamide, which is used directly in the subsequent step.[1][8]

-

Preparation of 2-Ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic Acid

-

Reactants: 2-Ethoxybenzoic acid, chlorosulfonic acid, thionyl chloride, N-methylpiperazine.

-

Procedure:

-

2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid and thionyl chloride to form the intermediate sulfonyl chloride.

-

This crude sulfonyl chloride is then added to water, and the resulting suspension is cooled to 10 °C.

-

N-methylpiperazine is added while keeping the temperature below 20 °C.

-

The desired sulfonamide product crystallizes from the solution, is collected by filtration, washed with cold water, and dried.[1][8]

-

Final Coupling and Cyclization to Sildenafil

-

Reactants: The aminopyrazole intermediate (from step 2), the sulfonamide intermediate (from step 3), a coupling agent (e.g., N,N'-carbonyldiimidazole), and a base for cyclization (e.g., potassium tert-butoxide).

-

Procedure (Amide Coupling):

-

The carboxylic acid of the sulfonamide intermediate is activated (e.g., with a coupling agent).

-

The ethyl acetate solution of the aminopyrazole carboxamide is then added, and the reaction is stirred at room temperature until the amide bond formation is complete.

-

-

Procedure (Cyclization):

-

The resulting amide intermediate is isolated and then heated with potassium tert-butoxide in tert-butanol.

-

This anhydrous condition promotes an exceptionally clean cyclization reaction, yielding sildenafil.

-

The reaction is worked up by diluting with water and acidifying to the isoelectric point (pH ~7.5) to precipitate the sildenafil base.

-

The product is collected by filtration, washed with water, and dried to yield high-purity sildenafil.[8]

-

Conclusion

The journey of sildenafil from a failed angina treatment to a multi-billion dollar blockbuster for erectile dysfunction is a testament to the role of serendipity and astute scientific observation in drug discovery. Its development spurred a deeper understanding of the molecular pathways governing erectile function and destigmatized a prevalent medical condition. The evolution of its chemical synthesis from a linear, late-stage functionalization to a convergent, safer, and more efficient commercial process highlights the critical role of process chemistry in pharmaceutical development. Sildenafil remains a cornerstone of therapy for erectile dysfunction and serves as a powerful case history in drug repositioning and chemical process optimization.

References

- 1. erowid.org [erowid.org]

- 2. Viagra’s Journey to Blockbuster Patent and the Single Journal Article It Cites [axial.acs.org]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. organic chemistry - Difference between Sildenafil and Sildenafil citrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pharmica.co.uk [pharmica.co.uk]

- 7. oxfordonlinepharmacy.co.uk [oxfordonlinepharmacy.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sildenafil - Applications - CAT N°: 10008671 [bertin-bioreagent.com]

- 13. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.data.gov [catalog.data.gov]

- 16. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sildenafil Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 18. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Sildenafil Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sildenafil mesylate, a salt form of the potent phosphodiesterase type 5 (PDE5) inhibitor sildenafil. The data and methodologies presented are intended to support research, formulation development, and analytical activities.

Physicochemical Properties

Sildenafil's therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its physicochemical characteristics. While much of the published literature focuses on the citrate salt, this guide specifies properties for the mesylate salt where available and draws comparisons with the more extensively documented citrate and base forms.

Table 1: Summary of Quantitative Physicochemical Data for Sildenafil and its Salts

| Property | This compound | Sildenafil Citrate | Sildenafil (Base) |

| Melting Point | Data not readily available in searched literature. | 189.4 °C (decomposes) | 189-190 °C |

| pKa | Not explicitly found for mesylate. Expected to be similar to citrate. | 6.53 (piperazine) & 9.17 (pyrimidone) | 6.78 (piperazine) & 9.12 (pyrimidone) |

| LogP (Octanol/Water) | Not explicitly found for mesylate. | 2.7 | 1.9 |

Note: Sildenafil citrate is a salt of a weak base (sildenafil) and a weak acid (citric acid), which influences its physicochemical properties compared to the free base. This compound, being a salt of a weak base and a strong acid (methanesulfonic acid), will have its own distinct profile, though some properties like the pKa of the sildenafil moiety itself remain fundamentally the same.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Sildenafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Salt formation is a common strategy to enhance the aqueous solubility of such compounds.

Table 2: Solubility of this compound and Other Forms

| Solvent | This compound | Sildenafil Citrate | Sildenafil (Base) |

| Water | 92 mg/mL | 3.5 mg/mL, 4.1 ± 1.3 mg/mL | Insoluble |

| Ethanol | 4 mg/mL | - | 5.2 ± 1.2 mg/mL |

| Methanol | Data not available. | - | - |

| DMSO | 5.71 mg/mL | ~14 mg/mL | - |

| 1M HCl | - | 5.8 mg/mL | - |

| 1M NaOH | - | 42.3 mg/mL | - |

The data clearly indicates that the mesylate salt form significantly enhances the aqueous solubility of sildenafil compared to the citrate salt and the free base.

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil exerts its pharmacological effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction and pulmonary arterial hypertension, nitric oxide (NO) plays a crucial role. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in cGMP levels leads to smooth muscle relaxation and vasodilation.

Figure 1. Sildenafil's inhibition of PDE5 in the NO/cGMP signaling pathway.

Experimental Protocols

The following sections outline detailed methodologies for determining the key physicochemical properties discussed. These protocols are synthesized from established guidelines, such as those from the OECD and FDA.

This protocol describes the determination of the melting point using a capillary melting point apparatus.

Figure 2. Workflow for melting point determination.

Methodology:

-

Sample Preparation: A small amount (2-4 mg) of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Range Finding: A preliminary determination is performed with a rapid heating rate (e.g., 10-20°C per minute) to find the approximate melting range.

-

Precise Determination: A second sample is prepared. The apparatus is heated to a temperature approximately 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range. The experiment should be repeated at least twice, and the average value reported.

This method determines the acid dissociation constants (pKa) by monitoring pH changes during titration with an acid or base.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, often corresponding to the pH at the half-equivalence points.

This protocol follows the OECD 107 shake-flask method for determining the partition coefficient.

Figure 3. Workflow for LogP determination via the shake-flask method.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (pH selected to ensure the compound is in its neutral form, if possible) are mutually saturated by mixing for 24 hours, then allowed to separate.

-

Test Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the stock solution is mixed with a known volume of the saturated n-octanol in a suitable vessel. The octanol/water volume ratio is chosen based on the expected LogP.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. The experiment should be performed in triplicate.

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a given solvent, consistent with FDA and USP guidelines.

Methodology:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent (e.g., water, ethanol, buffer of a specific pH).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The resulting suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Analysis: An aliquot of the clear, saturated supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted solution is quantified using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or M. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents. The determination should be performed in triplicate.

Sildenafil mesylate crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sildenafil Mesylate

Introduction

Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The drug is commonly formulated as its mesylate salt, this compound, to improve its solubility and bioavailability.

The solid-state properties of an API are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point. For drug development professionals, a thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, physicochemical characteristics, and the analytical methods used for their characterization.

Polymorphic Forms of this compound

This compound is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. Form I is the thermodynamically stable form at ambient conditions and is the form used in the commercial product. Form II is a metastable form that can be produced under specific crystallization conditions but may convert to the more stable Form I over time.

Crystallographic and Physicochemical Data

The distinct internal arrangements of molecules in Form I and Form II give rise to different macroscopic properties. The following tables summarize the key quantitative data for the two polymorphs based on available literature.

Crystallographic Data

The single-crystal X-ray diffraction data for this compound Form I has been resolved, providing detailed insight into its lattice structure. Data for Form II is less commonly reported in the literature.

| Parameter | This compound Form I | This compound Form II |

| Crystal System | Monoclinic | Data not available |

| Space Group | P2₁/n | Data not available |

| a (Å) | 16.143(5) | Data not available |

| b (Å) | 11.233(5) | Data not available |

| c (Å) | 16.590(5) | Data not available |

| β (°) | 113.83(2) | Data not available |

| Volume (ų) | 2751.2(16) | Data not available |

| Z | 4 | Data not available |

| Data for Form I sourced from Oliveira et al. (2014). |

Powder X-ray Diffraction (PXRD) Data

PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern.

| This compound Form I | This compound Form II |

| 2θ Angle (°) | 2θ Angle (°) |

| 5.4 | 8.2 |

| 10.8 | 10.3 |

| 14.4 | 12.0 |

| 16.3 | 16.4 |

| 18.0 | 17.1 |

| 19.8 | 19.3 |

| 21.7 | 24.1 |

| 23.5 | 26.5 |

| Characteristic peaks are indicative and may vary slightly based on experimental conditions. |

Thermal Analysis Data (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal events like melting.

| Parameter | This compound Form I | This compound Form II |

| Melting Point (Tonset) | ~192 °C | ~186 °C |

| Melting Point (Tpeak) | ~195-197 °C | ~188-190 °C |

| Enthalpy of Fusion (ΔHfus) | ~80-90 J/g | Lower than Form I |

| Values are approximate and can be influenced by heating rate and purity. |

Vibrational Spectroscopy Data (FTIR/Raman)

FTIR and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the crystalline environment, providing fingerprint spectra for different polymorphs.

| This compound Form I | This compound Form II |

| Characteristic Wavenumbers (cm⁻¹) | Characteristic Wavenumbers (cm⁻¹) |

| Distinct peaks in the 1600-1400 cm⁻¹ region (C=O, C=C stretching) | Shifts and/or splitting of peaks compared to Form I |

| Specific patterns in the 1200-1000 cm⁻¹ region (sulfonate group) | Differences in sulfonate and C-N stretching regions |

| Unique lattice mode vibrations in the low-frequency Raman region (< 200 cm⁻¹) | Altered lattice mode vibrations in Raman spectroscopy |

Experimental Methodologies

The characterization of this compound polymorphs requires a combination of analytical techniques. Below are representative protocols for the key methods.

General Experimental Workflow

The logical flow for identifying and characterizing polymorphs is crucial.

Caption: A typical experimental workflow for polymorphic screening and characterization.

Powder X-ray Diffraction (PXRD)

-

Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the sample powder (approx. 100-200 mg) is gently packed into a sample holder, ensuring a flat and even surface.

-

Data Collection:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Scan Mode: Continuous.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: 1°/min or equivalent.

-

-

Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into a non-hermetic aluminum pan, which is then sealed. An empty sealed pan is used as a reference.

-

Data Collection:

-

Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: 25 °C to 250 °C.

-

-

Analysis: The heat flow versus temperature curve (thermogram) is analyzed to determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔHfus).

Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the anvil.

-

Data Collection:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to regions sensitive to hydrogen bonding and conformational changes.

Mechanism of Action: PDE5 Inhibition Pathway

Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is key to appreciating its pharmacological role.

Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting relaxation.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of at least two polymorphic forms. Form I is the thermodynamically stable and commercially utilized form, for which the crystal structure has been determined. Form II is a metastable alternative. The differentiation and control of these polymorphs are achieved through a suite of analytical techniques, including PXRD, DSC, and vibrational spectroscopy. For researchers and developers in the pharmaceutical industry, a comprehensive understanding of these forms is paramount for ensuring the development of a safe, effective, and consistent drug product.

Sildenafil Mesylate: A Technical Guide to Off-Target Effects and Secondary Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its primary mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation. However, a comprehensive understanding of its pharmacological profile requires a detailed examination of its off-target effects and secondary pharmacology. This guide provides an in-depth analysis of sildenafil's interactions with other molecular targets, the resulting physiological consequences, and the experimental methodologies used to characterize these effects.

Sildenafil's Phosphodiesterase (PDE) Selectivity Profile

The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that regulate cellular function by hydrolyzing cyclic nucleotides (cAMP and cGMP). Sildenafil's therapeutic efficacy is derived from its high affinity for PDE5, but its interaction with other PDE isoforms is a primary source of its off-target effects. The selectivity of sildenafil across the PDE families is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Analysis of PDE Inhibition

The following table summarizes the in vitro inhibitory activity of sildenafil against a range of PDE isoforms. This data is crucial for predicting potential side effects and understanding the drug's broader pharmacological actions.

| PDE Isoform | Substrate | Sildenafil IC50 (nM) | Selectivity vs. PDE5 | Clinical Relevance of Off-Target Inhibition |

| PDE1 | Ca2+/CaM-stimulated, cGMP/cAMP | 280 | ~70-fold | Potential for vasodilation, contributing to hypotension and flushing. |

| PDE2 | cGMP-stimulated, cAMP | >10,000 | >2,500-fold | Minimal interaction. |

| PDE3 | cGMP-inhibited, cAMP | >10,000 | >2,500-fold | Minimal interaction; crucial for avoiding cardiac inotropic effects. |

| PDE4 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |

| PDE5 | cGMP-specific | 4 | - | Primary therapeutic target. |

| PDE6 | cGMP-specific (retinal) | 30-40 | ~10-fold | Visual disturbances (e.g., cyanopsia, blurred vision). |

| PDE7 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |

| PDE8 | cAMP-specific | >10,000 | >2,500-fold | Minimal interaction. |

| PDE9 | cGMP-specific | >10,000 | >2,500-fold | Minimal interaction. |

| PDE10 | cAMP/cGMP | >10,000 | >2,500-fold | Minimal interaction. |

| PDE11 | cGMP/cAMP | >1,000 | >250-fold | Limited data, but potential for skeletal muscle effects. |

Data compiled from multiple sources. Absolute IC50 values may vary slightly between studies depending on experimental conditions.

Key Off-Target Signaling Pathways

The most clinically significant off-target effects of sildenafil result from its inhibition of PDE6 in the retina.

The Phototransduction Cascade and PDE6 Inhibition

In the vertebrate retina, the phototransduction cascade is a G-protein coupled signaling pathway that converts light into an electrical signal. A key enzyme in this process is PDE6, which hydrolyzes cGMP.

-

In the Dark State: The G-protein transducin is inactive, and PDE6 has low activity. This results in high intracellular levels of cGMP.

-

cGMP Action: cGMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the photoreceptor outer membrane.

-

Depolarization: The influx of cations (Na+ and Ca2+) through the open CNG channels leads to a state of relative depolarization, causing a continuous release of the neurotransmitter glutamate.

-

Sildenafil's Interference: Sildenafil, at therapeutic concentrations, can inhibit PDE6. This inhibition mimics the dark state by preventing the breakdown of cGMP, leading to persistently open CNG channels. This disruption in the normal light-dark signaling cycle is perceived as blurred vision or a bluish tinge to vision (cyanopsia).

Caption: Sildenafil's inhibition of PDE6 in the retinal phototransduction cascade.

Other Potential Off-Target Interactions

While PDE inhibition is the most characterized aspect of sildenafil's secondary pharmacology, other interactions have been reported, primarily related to its metabolism.

-

Cytochrome P450 (CYP) Enzymes: Sildenafil is primarily metabolized by hepatic CYP3A4 and to a lesser extent by CYP2C9. Co-administration with potent inhibitors of these enzymes (e.g., ketoconazole, ritonavir) can significantly increase sildenafil plasma levels, enhancing both therapeutic and off-target effects.

-

Carbonic Anhydrase: Some studies have suggested a weak inhibitory effect of sildenafil and its metabolites on certain carbonic anhydrase isoforms, though the clinical significance of this finding remains unclear.

Experimental Protocols

Characterizing the off-target profile of a compound like sildenafil requires robust and standardized in vitro assays.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

This protocol describes a generalized method for determining the IC50 of a compound against a specific PDE isoform using a radioisotope-based assay.

1. Materials and Reagents:

-

Recombinant human PDE enzyme (e.g., PDE5A, PDE6)

-

[3H]-cGMP or [3H]-cAMP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Scintillation cocktail

-

Test compound (Sildenafil) dissolved in DMSO

-

96-well microplates

2. Assay Procedure:

-

Compound Preparation: Perform serial dilutions of sildenafil in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the specific PDE enzyme at a predetermined concentration, and the diluted sildenafil or DMSO (for control wells).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the compound to bind to the enzyme.

-

Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5/6) to each well.

-

Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 30°C. The reaction must be within the linear range of substrate hydrolysis.

-

Termination: Stop the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).

-

Nucleotidase Digestion: Add snake venom nucleotidase to each well. This enzyme converts the radiolabeled 5'-GMP (the product of PDE activity) into a radiolabeled nucleoside (guanosine). This step is crucial because the unreacted substrate ([3H]-cGMP) will not be converted.

-

Separation: The resulting radiolabeled nucleoside is separated from the charged, unreacted substrate using anion-exchange chromatography columns or beads.

-

Quantification: The eluate containing the radiolabeled nucleoside is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each sildenafil concentration relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the sildenafil concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Experimental Workflow for Off-Target Profiling

The process of identifying and characterizing off-target effects is a systematic endeavor in drug development.

Caption: A generalized workflow for identifying and validating off-target drug effects.

Conclusion

While this compound is a highly effective PDE5 inhibitor, its secondary pharmacology is critical to its clinical profile. The most prominent off-target effect, inhibition of retinal PDE6, directly correlates with observed visual side effects. Weaker inhibition of other PDEs, such as PDE1, may contribute to its overall hemodynamic profile. A thorough characterization of these off-target interactions through systematic screening and detailed mechanistic studies is fundamental for the development of next-generation phosphodiesterase inhibitors with improved selectivity and safety profiles. This knowledge enables researchers and clinicians to better predict and manage the full spectrum of a drug's physiological effects.

Sildenafil Mesylate's Impact on Cyclic GMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms of sildenafil mesylate, focusing on its profound impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. We will delve into the quantitative aspects of its enzymatic inhibition, detail the downstream effects, and provide standardized experimental protocols for studying these interactions.

Introduction to the cGMP Signaling Pathway

Cyclic GMP is a critical second messenger molecule involved in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neurotransmission[1][2]. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides[2][3].

Once synthesized, cGMP exerts its effects by acting on three primary targets:

-

cGMP-dependent protein kinases (PKG) : The most significant downstream effectors, which phosphorylate various protein substrates to elicit cellular responses[2][4].

-

Cyclic nucleotide-gated (CNG) ion channels : These channels are directly activated by cGMP, altering ion flow across cell membranes[1].

-

Phosphodiesterases (PDEs) : cGMP can regulate the activity of certain PDEs, which are enzymes responsible for the degradation of cyclic nucleotides, creating a feedback loop[2].

The termination of the cGMP signal is primarily accomplished through its hydrolysis into the inactive 5'-GMP by PDEs[3][5]. The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), with several being specific for cGMP (PDE5, PDE6, PDE9) and others hydrolyzing both cGMP and cAMP[6].

Mechanism of Action of this compound

Sildenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5)[7][8][9]. PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature[7][10].

In the presence of NO, which is often released following sexual stimulation or other physiological signals, sGC is activated, leading to an increase in cGMP production[6][10]. Sildenafil does not directly affect the production of cGMP but acts by preventing its breakdown. By competitively inhibiting the catalytic site of PDE5, sildenafil leads to an accumulation of cGMP in these tissues[7][11][12]. This elevated cGMP level enhances the activation of PKG, leading to a cascade of downstream events that result in smooth muscle relaxation and vasodilation[1][2][7]. It is this enhancement of the natural NO/cGMP pathway that underlies sildenafil's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension[6][7]. Sexual stimulation is a prerequisite for sildenafil to exert its pharmacological effects, as the NO/cGMP pathway must first be activated[7].

References

- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Therapeutic Applications of Sildenafil Mesylate

Introduction

Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), was initially developed for cardiovascular conditions like angina.[1][2] Its serendipitous discovery as an effective treatment for erectile dysfunction led to its widespread recognition under the brand name Viagra.[1] Beyond its well-established applications in erectile dysfunction and pulmonary arterial hypertension (PAH)[3][4][5], a growing body of preclinical and clinical research has illuminated the potential of sildenafil mesylate in a variety of other therapeutic areas.[1] This process, known as drug repurposing, leverages existing knowledge of a drug's safety and pharmacokinetics to accelerate the development of new treatments.[6]

This technical guide provides an in-depth exploration of the emerging therapeutic applications of sildenafil, focusing on its roles in oncology, neuroprotection, and cardioprotection. It is intended for researchers, scientists, and drug development professionals, offering a summary of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Oncology Applications

The role of sildenafil in cancer therapy is complex, with evidence suggesting both anti-cancer and potential pro-cancer effects that warrant careful consideration.[7] The primary anti-tumor mechanisms are linked to its inhibition of PDE5, an enzyme that is overexpressed in various cancer types, including prostate, breast, lung, and bladder cancers.[8][9][10]

Mechanisms of Action in Cancer:

-

Induction of Apoptosis: Sildenafil's inhibition of PDE5 leads to an accumulation of cyclic guanosine monophosphate (cGMP), which can activate Protein Kinase G (PKG).[8][9] This signaling cascade can trigger apoptosis (programmed cell death) in cancer cells, either directly or by enhancing the effects of cytotoxic agents like doxorubicin and cisplatin.[7][11][12]

-

Reversal of Multidrug Resistance (MDR): Sildenafil has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP).[8][9][13] These transporters act as efflux pumps, removing chemotherapeutic drugs from cancer cells and contributing to MDR. By blocking these pumps, sildenafil can increase the intracellular concentration and efficacy of anti-cancer drugs.[10]

-

Immunomodulation: Some studies suggest that sildenafil can enhance anti-cancer immune responses by reducing the function of myeloid-derived suppressor cells (MDSCs), which are known to inhibit T-cell activity in the tumor microenvironment.[9]

-

Enhanced Permeation and Retention (EPR): Sildenafil's vasodilatory effects can modulate vascular permeability, potentially augmenting the EPR effect, which facilitates the delivery of nanomedicines and chemotherapeutics to tumor tissues.[8]

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies investigating sildenafil's role in oncology.

| Cancer Type | Model/Study Type | Sildenafil Dosage/Concentration | Key Quantitative Findings | Reference |

| Prostate Cancer | In vivo (Mouse Xenograft) | 10-20 mg/kg/day | Potentiated doxorubicin-induced tumor growth inhibition. | [14] |

| Prostate Cancer | In vitro (PC-3, DU145 cells) | Not specified | Increased apoptotic rate when combined with doxorubicin by enhancing ROS generation and upregulating caspase-3/9. | [8] |

| Breast Cancer | In vitro (MDA-MB-231 cells) | 25 µM | Impaired cancer cell proliferation and promoted apoptosis. | [10] |

| Advanced Solid Tumors | Clinical Trial (NCT00752115) | 50 mg weekly | Investigated improved biodistribution of carboplatin and paclitaxel; progression-free survival monitored. | [8] |

Signaling Pathway in Oncology

The diagram below illustrates the proposed mechanisms by which sildenafil exerts its anti-cancer effects, primarily through PDE5 inhibition and blocking of MDR transporters.

Experimental Protocol: In Vitro Chemosensitization Assay

This protocol describes a typical experiment to assess sildenafil's ability to enhance the efficacy of a chemotherapeutic agent (e.g., Doxorubicin) in a cancer cell line (e.g., PC-3 prostate cancer cells).

-

Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of doxorubicin.

-

Prepare a fixed, sub-lethal concentration of this compound.

-

Treat cells with:

-

Doxorubicin alone.

-

Sildenafil alone.

-

A combination of doxorubicin and sildenafil.

-

Vehicle control (DMSO or PBS).

-

-

-

Incubation: Incubate the treated cells for 48-72 hours.

-

Viability Assay (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 (half-maximal inhibitory concentration) of doxorubicin with and without sildenafil to quantify the chemosensitizing effect.

Neuroprotective Applications

Emerging evidence highlights sildenafil's potential as a neuroprotective and neurorestorative agent, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[15] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[16]

Mechanisms of Action in Neuroprotection:

-

Cerebral Hemodynamics: Sildenafil improves cerebral blood flow and enhances the function of brain blood vessels, which is crucial in conditions like vascular dementia and recovery from stroke.[17][18]

-

Neurogenesis and Synaptic Plasticity: Sildenafil promotes the proliferation of progenitor cells and increases the number of immature neurons in key brain regions like the subventricular zone.[16][19][20] It achieves this by increasing cGMP levels, which activates pathways involved in neurogenesis and synaptic plasticity.[18][21]

-

Signaling Pathway Modulation: Sildenafil's neuroprotective effects are mediated by several signaling pathways, including the cGMP-dependent Nogo-R pathway, brain-derived neurotrophic factor (BDNF)/TrkB, and nerve growth factor (NGF)/TrkA.[19] It has also been shown to lower levels of neurotoxic tau proteins in models of Alzheimer's disease.[22]

-

Anti-inflammatory Effects: The drug can modulate neuroinflammation by promoting the switch of microglia from a pro-inflammatory to an anti-inflammatory phenotype.[23]

Quantitative Data from Preclinical and Clinical Studies

| Condition | Model/Study Type | Sildenafil Dosage | Key Quantitative Findings | Reference |

| Ischemic Stroke | In vivo (Rat MCAO model) | 10 mg/kg | Significantly increased neurogenesis and promoted functional recovery. | [16][20] |

| Alzheimer's Disease | Real-world patient data analysis | Standard clinical doses | 30%-54% reduced prevalence of Alzheimer's diagnosis among patients taking sildenafil. | [22][24] |

| Vascular Dementia Risk | Clinical Trial (Human) | Not specified | Enhanced blood flow response to carbon dioxide, indicating improved cerebrovascular function. | [17] |

Neuroprotective Signaling Pathways

This diagram illustrates the key signaling cascades activated by sildenafil that contribute to its neuroprotective and neurorestorative effects.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Drug Repurposing and Repositioning: Workshop Summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. Sildenafil beyond erectile dysfunction and pulmonary arterial hypertension: Thinking about new indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil | Semantic Scholar [semanticscholar.org]

- 7. mednexus.org [mednexus.org]

- 8. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles for Sildenafil in Enhancing Drug Sensitivity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Sildenafil in Combination Therapy against Cancer: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sildenafil-Mediated Neuroprotection from Adult to Neonatal Brain Injury: Evidence, Mechanisms, and Future Translation [mdpi.com]

- 17. ox.ac.uk [ox.ac.uk]

- 18. Effects of Sildenafil on Cognitive Function Recovery and Neuronal Cell Death Protection after Transient Global Cerebral Ischemia in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotection by sildenafil: neuronal networks potentiation in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Review of Different Applications of Sildenafil with the Focus on its Role in Alzheimer 's Disease | ClinicSearch [clinicsearchonline.org]

- 22. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 23. researchgate.net [researchgate.net]

- 24. drperlmutter.com [drperlmutter.com]

Sildenafil Mesylate: An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, primarily centered on the enhancement of the nitric oxide (NO)-cAMP-c-GMP signaling cascade, has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular interactions of sildenafil with key signaling pathways. It delves into its primary mechanism of action and explores its crosstalk with other critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, RhoA/Rho-kinase (ROCK) signaling, calcium (Ca2+) homeostasis, and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assays cited, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of sildenafil's multifaceted pharmacological profile.

The Core Mechanism: Nitric Oxide/cGMP Signaling Pathway

Sildenafil's principal mechanism of action involves the inhibition of PDE5, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum and the pulmonary vasculature.[1][2] This accumulation potentiates the downstream effects of the nitric oxide (NO) signaling pathway.

The cascade is initiated by the release of NO, which binds to and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3][4]

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Quantitative Data: Sildenafil's Potency and Effect on cGMP

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for PDE5 | 3.9 nM | Human Corpus Cavernosum | [5] |

| IC50 for PDE5 | 5.22 nM | Preclinical studies | [6] |

| cGMP-PDE Activity Inhibition | 72% reduction with 0.1 µM Sildenafil | Rat Main Pulmonary Artery (Cytosolic) | [7] |

| Myocardial cGMP Levels | 34.7 ± 2.4 pmol/g (Sildenafil) vs. 27.3 ± 2.2 pmol/g (Control) | Ischemic Rat Heart | [8] |

Experimental Protocol: Measurement of cGMP Levels

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cGMP levels in cell lysates or tissue homogenates.

Materials:

-

cGMP ELISA Kit

-

Tissue/cell samples

-

Lysis buffer

-

Homogenizer

-

Microplate reader

Procedure:

-

Homogenize tissue samples or lyse cells in the appropriate lysis buffer on ice.

-

Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.

-

Prepare cGMP standards and samples according to the ELISA kit manufacturer's instructions. This may involve an acetylation step to increase assay sensitivity.

-

Add standards and samples to the antibody-coated microplate.

-

Add the cGMP-peroxidase conjugate and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cGMP concentrations in the samples by comparing their absorbance to the standard curve.[9][10][11][12][13]

Crosstalk with the cAMP Signaling Pathway

While highly selective for PDE5, sildenafil can also influence the cyclic adenosine monophosphate (cAMP) signaling pathway, particularly at higher concentrations. This interaction is often referred to as "crosstalk" between the cGMP and cAMP pathways. Some studies have shown that sildenafil can lead to an increase in intracellular cAMP levels.[14][15][16] This may be due to the inhibition of other phosphodiesterase isoforms, such as PDE3, by elevated cGMP levels, as PDE3 is known to degrade cAMP.[17]

Caption: Sildenafil's elevation of cGMP can inhibit PDE3, increasing cAMP levels.

Quantitative Data: Sildenafil's Effect on cAMP

| Effect | Concentration | Cell/Tissue Type | Reference |

| cAMP-PDE Activity Inhibition | 22% reduction | 0.1 µM Sildenafil | Rat Main Pulmonary Artery (Cytosolic) |

| Increased cAMP Levels | Significant increase | Physiologic and supraphysiologic concentrations | Human Cavernous and Cardiac Tissue |

| Suppressed cAMP Levels | 0.59 ± 0.03 nmol/g (Sildenafil) vs. 0.87 ± 0.06 nmol/g (Control) | Ischemic Rat Heart | [8] |

Experimental Protocol: Measurement of cAMP Levels

Similar to cGMP, cAMP levels can be quantified using a competitive ELISA.

Materials:

-

cAMP ELISA Kit

-

Tissue/cell samples

-

Lysis buffer

-

Homogenizer

-

Microplate reader

Procedure: The protocol is analogous to the cGMP ELISA protocol, substituting cAMP-specific reagents from the kit. The steps involve sample preparation, incubation with a cAMP-specific antibody and a labeled cAMP conjugate, washing, substrate addition, and measurement of the colorimetric signal.[9][13]

Interaction with the RhoA/ROCK Signaling Pathway

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. Sildenafil has been shown to inhibit the RhoA/ROCK pathway, contributing to its vasodilatory effects. This inhibition is thought to be mediated by PKG, which can phosphorylate and inactivate RhoA.[4]

Caption: Sildenafil-induced PKG activation inhibits the RhoA/ROCK pathway, promoting relaxation.

Experimental Protocol: Rho Kinase (ROCK) Activity Assay

ROCK activity can be measured using an immunoassay that detects the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[18][19][20]

Materials:

-

ROCK Activity Assay Kit (containing MYPT1-coated plates, anti-phospho-MYPT1 antibody, and HRP-conjugated secondary antibody)

-

Cell or tissue lysates

-

Kinase reaction buffer

-

ATP

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to the kit's protocol.

-

Add lysates to the MYPT1-coated microplate wells.

-

Initiate the kinase reaction by adding ATP and the kinase reaction buffer.

-

Incubate the plate to allow for phosphorylation of the MYPT1 substrate by active ROCK in the lysate.

-

Wash the wells and add the anti-phospho-MYPT1 primary antibody.

-

Incubate and wash, then add the HRP-conjugated secondary antibody.

-

Incubate and wash, then add the substrate solution to develop a colorimetric signal.

-

Measure the absorbance using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.[20][21]

Modulation of Intracellular Calcium (Ca2+) Signaling

Sildenafil influences intracellular calcium (Ca2+) concentrations, a key factor in smooth muscle tone. By activating PKG, sildenafil can reduce intracellular Ca2+ levels through multiple mechanisms, including the inhibition of Ca2+ influx through L-type calcium channels and the enhancement of Ca2+ sequestration into the sarcoplasmic reticulum. Some studies have shown that sildenafil can decrease resting intracellular Ca2+ concentrations and inhibit Ca2+ responses to agonists.[22][23]

Caption: Sildenafil, via PKG, reduces intracellular calcium, leading to muscle relaxation.

Quantitative Data: Sildenafil's Effect on Intracellular Calcium

| Effect | Concentration | Cell/Tissue Type | Reference |

| Decreased Resting [Ca2+]i | 10-100 nM | Pulmonary Artery Smooth Muscle Cells (from chronically hypoxic rats) | [22] |

| Inhibited Agonist-Induced [Ca2+]i Response | Concentration-dependent | Pulmonary Artery Smooth Muscle Cells | [22] |

| Decreased Peak L-type Ca2+ current (ICa-L) | From 7.76 to 3.87 pA/pF | Sarcolemmal cells | [24] |

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.

-

Cultured cells on coverslips

Procedure:

-

Culture cells on glass coverslips.

-

Prepare a loading solution of Fura-2 AM in HBS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution to allow the dye to enter the cells and be cleaved to its active form by intracellular esterases.

-

Wash the cells with HBS to remove extracellular dye.

-

Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. This ratio can be calibrated to give absolute calcium concentrations.[14][25][26][27]

Involvement in Angiogenesis Signaling

Sildenafil has been shown to promote angiogenesis (the formation of new blood vessels) in various experimental models. This effect is primarily mediated through the PKG pathway, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[25][28] This can result in increased expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[29][30]

Caption: Sildenafil promotes angiogenesis via the PKG-MAPK-VEGF signaling axis.

Quantitative Data: Sildenafil's Effect on Angiogenesis Markers

| Effect | Fold Change/Value | Condition | Cell/Tissue Type | Reference |

| VEGF mRNA Expression | 4-fold increase | 24 hrs after reperfusion | Rat Left Ventricular Tissue | [29] |

| VEGF Protein Expression | 10-fold increase | 2 days after reperfusion | Rat Left Ventricular Tissue | [29] |

| VEGF Expression | Significantly lower in high-dose sildenafil group | Diabetic Rat Retina | [31] | |

| VEGF Expression (H-score) | 235 (Sildenafil) vs. 262.5 (Control) | Solid Tumor | Mice | [32] |

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Western blotting is a common technique to assess the phosphorylation and activation of MAPK pathway proteins like ERK1/2.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes total ERK1/2.

-

Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.[2][3][33][34][35][36][37][38]

Role in Apoptosis Signaling

Sildenafil has demonstrated complex, context-dependent effects on apoptosis (programmed cell death). In some cancer cell lines, sildenafil has been shown to induce apoptosis and enhance the efficacy of chemotherapeutic agents.[32] This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Conversely, in cardioprotective settings, sildenafil has been shown to have anti-apoptotic effects, reducing cardiomyocyte apoptosis following ischemia-reperfusion injury.[39]

Caption: Sildenafil exhibits both pro- and anti-apoptotic effects depending on the cellular context.

Quantitative Data: Sildenafil's Effect on Apoptosis

| Effect | Value | Condition | Cell/Tissue Type | Reference |

| Caspase-3 Expression | 45 (Sildenafil) vs. 11.9 (Control) | Solid Tumor | Mice | [32] |

| Infarct Size Reduction | 68% reduction (acute phase) | Ischemia-reperfusion | Rabbit Heart | [39] |

| Infarct Size Reduction | 15.5% (Sildenafil) vs. 33% (Saline) | Ischemia-reperfusion | Infant Rabbit Heart | [40] |

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded tissue sections or cultured cells on slides

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.

-

Treat the samples with proteinase K to increase permeability.

-

Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the samples to remove unincorporated nucleotides.

-

Mount the samples and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal.

Conclusion

This compound's interaction with cellular signaling pathways extends far beyond its well-established role in the NO/cGMP cascade. Its ability to modulate cAMP levels, inhibit the pro-contractile RhoA/ROCK pathway, influence intracellular calcium homeostasis, promote angiogenesis, and regulate apoptosis underscores its complex pharmacological profile. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the multifaceted therapeutic potential of sildenafil and to design novel therapeutic strategies targeting these interconnected signaling networks. The provided quantitative data and detailed experimental protocols serve as a valuable resource for future investigations into the diverse biological effects of this important therapeutic agent.

References

- 1. Sildenafil Citrate Downregulates PDE5A mRNA Expression in Women with Recurrent Pregnancy Loss without Altering Angiogenic Factors—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of sildenafil on reperfusion function, infarct size, and cyclic nucleotide levels in the isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic Nucleotide (cAMP and cGMP) Assays and Capture ELISA for Quantitative Analysis of Plasmodium falciparum Blood-stage Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. content.abcam.com [content.abcam.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. vincibiochem.it [vincibiochem.it]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Interaction of sildenafil with cAMP-mediated vasodilation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. Sildenafil alters calcium signaling and vascular tone in pulmonary arteries from chronically hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. hellobio.com [hellobio.com]

- 26. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Intracellular Calcium [bio-protocol.org]

- 28. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sildenafil-mediated neovascularization and protection against myocardial ischaemia reperfusion injury in rats: role of VEGF/angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sildenafil, a phosphodiesterase-5 inhibitor, stimulates angiogenesis and bone regeneration in an atrophic non-union model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Chronic sildenafil citrate use decreases retinal vascular endothelial growth factor expression in diabetic rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 3.4. Western Blotting and Detection [bio-protocol.org]

- 34. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubcompare.ai [pubcompare.ai]

- 36. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 37. ERK phosphorylation mediates sildenafil-induced myocardial protection against ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Sildenafil (Viagra) induces powerful cardioprotective effect via opening of mitochondrial K(ATP) channels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Sildenafil citrate (viagra) induces cardioprotective effects after ischemia/reperfusion injury in infant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Cell-Based Assay for High-Throughput Screening of Sildenafil Mesylate Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic effect stems from its ability to enhance the nitric oxide (NO) signaling pathway.[3][4] In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The accumulation of cGMP leads to smooth muscle relaxation and vasodilation.[5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum and pulmonary vasculature.[1][6] By inhibiting PDE5, sildenafil prevents cGMP breakdown, thereby amplifying the NO-sGC-cGMP signaling cascade.[2][6]

The development of novel sildenafil analogs requires robust screening methods to evaluate their efficacy and potential cytotoxicity. This application note provides a detailed protocol for a comprehensive cell-based assay designed for the screening of sildenafil mesylate analogs. The workflow integrates three key assays: a cell viability assay to assess cytotoxicity, a nitric oxide production assay to measure the upstream signaling molecule, and a cGMP quantification assay to determine the direct inhibitory effect on PDE5 activity. This multi-assay approach allows for a thorough characterization of novel compounds, providing essential data on their potency and safety profile.

Signaling Pathway of Sildenafil Action

The diagram below illustrates the nitric oxide/cGMP signaling cascade and the mechanism of action for sildenafil and its analogs as PDE5 inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sildenafil Mesylate Formulation in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the preparation and use of sildenafil mesylate formulations for preclinical animal studies. The following protocols and data are intended to ensure consistent and reproducible results in pharmacokinetic and pharmacodynamic evaluations.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[2] This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1] For preclinical research, sildenafil is often used as its citrate or mesylate salt to improve solubility and bioavailability.[1][3] Sildenafil citrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is pH-dependent, with higher solubility at lower pH.[4]

Data Presentation

Table 1: Solubility of Sildenafil Citrate in Various Vehicles

| Vehicle | Concentration of Vehicle | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water (pH 1.2) | 100% | 37 | 37.25 | [4] |